molecular formula C9H9F4NO2S B2425613 1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide CAS No. 2322223-92-5

1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide

Cat. No. B2425613
CAS RN: 2322223-92-5
M. Wt: 271.23
InChI Key: GVSFYHHGNILPNN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and trifluoroethyl precursors with methanesulfonyl chloride, a common reagent in organic synthesis for introducing a sulfonyl group .


Molecular Structure Analysis

The molecular structure would consist of a 2-fluorophenyl group and a 2,2,2-trifluoroethyl group attached to a methanesulfonamide core .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it might react with bases to form salts, or with acids to form acid-addition salts .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of fluorine atoms could influence the compound’s reactivity, boiling point, and other properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes that require para-aminobenzoic acid (PABA) for their activity .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

1-(2-fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO2S/c10-8-4-2-1-3-7(8)5-17(15,16)14-6-9(11,12)13/h1-4,14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSFYHHGNILPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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